Molecular Weight and Lipophilicity: Comparative Physicochemical Profile of 5-Bromo vs. 5-Chloro and Parent Analogues
The 5-bromo derivative exhibits a significantly higher molecular weight (241.04 g·mol⁻¹) compared to the non‑halogenated parent pyrazolo[1,5‑a]pyridine‑2‑carboxylic acid (162.15 g·mol⁻¹) and the 5‑chloro analogue (196.59 g·mol⁻¹) [1][2]. Its computed XLogP3 value of 1.6 indicates moderate lipophilicity, which is expected to be greater than that of the more polar parent compound (lacking the bromine) and slightly higher than the chloro derivative due to bromine's larger atomic radius and polarizability [1]. These differences directly affect solubility, membrane permeability, and protein‑binding characteristics, making the bromo derivative a distinct entity in pharmacokinetic and pharmacodynamic profiling.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 241.04 g·mol⁻¹ |
| Comparator Or Baseline | Parent pyrazolo[1,5-a]pyridine-2-carboxylic acid: 162.15 g·mol⁻¹; 5‑Chloro analogue: 196.59 g·mol⁻¹ |
| Quantified Difference | +78.89 g·mol⁻¹ vs. parent; +44.45 g·mol⁻¹ vs. chloro analogue |
| Conditions | Computed molecular weight based on molecular formula (C₈H₅BrN₂O₂, C₈H₆N₂O₂, C₈H₅ClN₂O₂). |
Why This Matters
The increased molecular weight and lipophilicity of the bromo derivative influence its ADME (absorption, distribution, metabolism, excretion) properties and may lead to distinct biological outcomes compared to lighter or less lipophilic analogues, justifying its specific procurement for structure‑activity relationship (SAR) studies.
- [1] PubChem. 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid (Compound Summary). CID 72207439. View Source
- [2] American Elements. 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1545047-49-1). View Source
